Caratuberside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

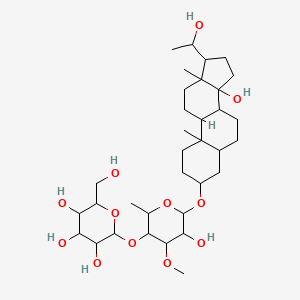

Structure

2D Structure

Properties

CAS No. |

119767-18-9 |

|---|---|

Molecular Formula |

C34H58O12 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

2-[5-hydroxy-6-[[14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H58O12/c1-16(36)20-10-13-34(41)22-7-6-18-14-19(8-11-32(18,3)21(22)9-12-33(20,34)4)44-31-27(40)29(42-5)28(17(2)43-31)46-30-26(39)25(38)24(37)23(15-35)45-30/h16-31,35-41H,6-15H2,1-5H3 |

InChI Key |

AMDCWRHQFJRCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)O)C)C)O)OC)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Significance and Research Context of Pregnane Glycosides

Pregnane (B1235032) glycosides are a widespread class of natural products characterized by a C21 steroid skeleton, known as a pregnane, linked to one or more sugar units. cabidigitallibrary.orgresearchgate.net These compounds are found extensively in the plant kingdom, particularly within families such as Apocynaceae, to which the Caralluma genus belongs. cabidigitallibrary.orgresearchgate.netgoogle.com

Overview of Caratuberside B in Natural Product Discovery

Plant Sources and Ethnobotanical Context in Research

The genus Caralluma, belonging to the Apocynaceae family, is well-documented as a prolific source of pregnane glycosides. surrey.ac.uknih.govrsc.org These succulent, perennial plants are characterized by a diverse array of these steroidal compounds, which are considered the most characteristic chemical constituents of the genus. nih.gov Research has identified numerous pregnane glycosides across various Caralluma species, including acylated boucerosides and russeliosides. rsc.org The medicinal properties attributed to Caralluma plants, such as their use in traditional medicine for treating diabetes, inflammation, and rheumatism, are often linked to their rich pregnane glycoside content. ontosight.aigoogle.comresearchgate.net Scientific investigations have focused on these compounds for their potential pharmacological activities, including anticancer, antidiabetic, and antimicrobial effects. rsc.orgmdpi.com

Caralluma species are distributed throughout the arid and dry regions of Africa, the Middle East, Southern Europe, and Asia. rsc.orgresearchgate.netpakbs.org The specific species from which this compound is isolated, Caralluma tuberculata (also known as Apteranthes tuberculata), is a succulent, leafless plant native to these dry areas. ontosight.airesearchgate.net Its geographical range includes North Africa, the Middle East, the South Mediterranean, and tropical Asia. ontosight.airesearchgate.net Notably, it is found in the arid mountains of Northern Pakistan and India. agaveville.org In Pakistan, C. tuberculata has been collected from various locations, including Bhawalpur, Karak, and Quetta. pakbs.org The plant thrives in dry, rocky areas and on mountain slopes, adapted to environments with low water availability. ontosight.aiagaveville.org

Table 1: Plant Source and Geographical Distribution

| Plant Species | Key Compound Source For | Geographical Distribution |

|---|---|---|

| Caralluma tuberculata N.E.Br. | This compound | North Africa, Middle East, Mediterranean region, Tropical Asia, Pakistan, India. ontosight.airesearchgate.netagaveville.org |

| Caralluma quadrangula | Pregnane Glycosides (e.g., Quadrangulosides) | Hilly and stony regions in Africa and Asia. rsc.org |

| Caralluma hexagona | Pregnane Glycosides | Yemen and Saudi Arabia. nih.gov |

Extraction Techniques for Pregnane Glycosides from Plant Matrices

The initial step in isolating this compound and other pregnane glycosides from Caralluma species involves solvent extraction from the plant material. The aerial parts of the plant are typically dried, powdered, and then subjected to extraction. rsc.orggoogle.com

A common method involves maceration or soxhlet extraction with methanol (B129727) (MeOH). rsc.orgmdpi.com For instance, the powdered aerial parts of Caralluma quadrangula were extracted using methanol. rsc.org Similarly, an ethanol (B145695) extract of C. tuberculata was studied for its chemical constituents. researchgate.net In some protocols, aqueous ethanol (e.g., 10% aq. ethanol) is used as the extraction solvent. google.com After the extraction process, the solvent is removed under reduced pressure, often using a rotary evaporator, to yield a crude residue. google.com This crude extract contains a complex mixture of phytochemicals, including the targeted pregnane glycosides, and requires further purification.

Chromatographic Separation Strategies for this compound Isolation

The isolation of pure this compound from the crude plant extract is a multi-step process involving various chromatographic techniques designed to separate compounds based on their physical and chemical properties. ksu.edu.sa

Following initial fractionation, the resulting fractions are subjected to preparative chromatographic techniques to isolate individual compounds. acs.org Column chromatography is a fundamental method used in this process. ksu.edu.sa Silica (B1680970) gel is a commonly used stationary phase for the separation of pregnane glycosides. rsc.orgacs.org

The fraction containing the compounds of interest is applied to a silica gel column. rsc.org A mobile phase, typically a gradient system of solvents like chloroform (B151607) (or dichloromethane) and methanol, is passed through the column. rsc.orgacs.org By gradually increasing the polarity of the mobile phase, compounds are eluted at different rates, allowing for their separation into purer sub-fractions. acs.org For final purification, High-Performance Liquid Chromatography (HPLC) may be employed, which offers higher resolution and efficiency in separating structurally similar compounds. googleapis.com The structure of the isolated compounds, such as this compound, is ultimately confirmed using spectroscopic methods like NMR and mass spectrometry. rsc.orgnih.gov

After obtaining the crude extract, the first major separation step is typically solvent-solvent partitioning, also known as liquid-liquid extraction. This technique separates compounds based on their differential solubility in immiscible solvents of varying polarities. researchgate.net

The crude methanolic extract is often suspended in water and then sequentially partitioned with a series of organic solvents. A common sequence includes partitioning with chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), followed by ethyl acetate (B1210297), and finally n-butanol. rsc.orgmdpi.com This process yields several fractions with different chemical profiles. Pregnane glycosides, due to their chemical nature, tend to concentrate in specific fractions. For example, studies on Caralluma species have shown that pregnane glycosides can be isolated from the chloroform, dichloromethane, and n-butanol fractions. rsc.orgmdpi.comacs.orgnih.gov This fractionation is crucial as it simplifies the mixture, facilitating the subsequent, more refined chromatographic separation. researchgate.net

Table 2: Example of an Extraction and Fractionation Scheme for Caralluma Glycosides

| Step | Technique | Solvents/Materials Used | Outcome |

|---|---|---|---|

| 1. Extraction | Maceration/Soxhlet | Methanol (MeOH) | Crude Methanolic Extract. rsc.org |

| 2. Fractionation | Solvent Partitioning | Chloroform (CHCl₃), Ethyl Acetate, n-Butanol | Chloroform, Ethyl Acetate, and n-Butanol fractions. rsc.org |

| 3. Separation | Column Chromatography | Silica Gel, Chloroform-Methanol Gradient | Isolated fractions containing pregnane glycosides. rsc.orgacs.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Apigenin-8-C-neohesperoside |

| Bouceroside |

| Calogenin |

| Caratuberside A |

| This compound |

| Caretroside A |

| Iloneoside |

| Kaempferol-7-O-neohesperidoside |

| Luteolin 4′-O-neohesperidoside |

| Quadranguloside |

| Russelioside |

| β-sitosterol |

Advanced Structural Elucidation of Caratuberside B

Complementary Techniques for Stereochemical and Absolute Configuration Assignments

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical techniques, namely optical rotation and circular dichroism (CD) spectroscopy, are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like Caratuberside B. These methods provide information about the spatial arrangement of atoms and functional groups, which is crucial for assigning the absolute configuration of stereocenters.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical constant for a pure chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). While the primary literature identifying this compound confirms its isolation and structural determination through spectroscopic methods, specific optical rotation values have not been made publicly available in accessible scientific databases.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the conformation of molecules and can provide detailed information about the stereochemical environment of chromophores. As with optical rotation, specific experimental CD spectroscopic data for this compound, such as Cotton effects, are not available in the public domain. The structural elucidation of this compound relied primarily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) has become an increasingly vital tool in natural product chemistry, offering a systematic and unbiased approach to solving complex molecular structures. CASE programs utilize spectroscopic data, primarily from 2D NMR experiments (such as COSY, HSQC, and HMBC), to generate a list of all possible chemical structures consistent with the experimental evidence.

While the original research on this compound does not explicitly state the use of CASE programs, the structural determination of complex glycosides often benefits from such computational approaches. The process typically involves:

Data Input: Feeding experimental data, including the molecular formula obtained from high-resolution mass spectrometry and correlation data from various 2D NMR experiments, into the CASE software.

Structure Generation: The software algorithmically generates all possible constitutional isomers that fit the provided spectroscopic constraints.

Ranking and Filtering: The generated structures are then ranked based on a comparison of predicted NMR chemical shifts with the experimental data. Unlikely structures are filtered out, narrowing down the number of potential candidates.

The application of CASE could have been instrumental in confirming the complex glycosidic linkages and the stereochemistry of the steroidal aglycone of this compound, complementing the manual interpretation of spectroscopic data.

Biosynthetic Pathways and Precursor Studies of Caratuberside B

Proposed Biosynthetic Routes to Pregnane (B1235032) Glycosides

The biosynthesis of Caratuberside B is proposed to follow the general pathway established for plant sterols and their derivatives, beginning with primary metabolites and proceeding through key intermediates. The pathway can be conceptually divided into three major stages: formation of the C27 sterol backbone, cleavage and modification to the C21 pregnane aglycone, and finally, sequential glycosylation.

Formation of the Sterol Backbone: The initial steps are shared with all plant isoprenoids. Acetyl-CoA is converted into the five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway in the cytosol. These C5 units are condensed to form Farnesyl Pyrophosphate (FPP; C15). Two molecules of FPP are joined head-to-head to produce the C30 triterpene, squalene (B77637). In plants, squalene is cyclized by cycloartenol (B190886) synthase to form cycloartenol, which serves as the primary precursor for most phytosterols. Through a series of demethylations, isomerizations, and reductions, cycloartenol is converted into cholesterol (C27).

Formation of the C21 Pregnane Aglycone (Tuberogenin): This stage involves the critical side-chain cleavage of the C27 sterol precursor.

Side-Chain Cleavage: Cholesterol undergoes oxidative cleavage of its side chain, a reaction catalyzed by a cytochrome P450 side-chain cleavage enzyme system (P450scc). This process removes a C6 fragment, yielding the foundational C21 pregnane skeleton, with pregnenolone (B344588) being a key intermediate.

Core Modifications: The pregnenolone core is then subjected to extensive tailoring by a suite of enzymes to form the specific aglycone of this compound, which is Tuberogenin. These modifications include hydroxylations at various positions (e.g., C-12, C-20), oxidations, and the attachment of an acyl group (a tigloyl group at C-12). The tigloyl moiety itself is derived from the amino acid L-isoleucine.

Glycosylation: The final stage is the sequential attachment of sugar units to the Tuberogenin aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), each exhibiting high specificity for the acceptor molecule (the growing glycoside) and the sugar donor (an activated nucleotide sugar like UDP-glucose). For this compound, this involves the formation of a trisaccharide chain attached to the C-3 hydroxyl group of Tuberogenin, resulting in the final bioactive molecule.

Enzymatic Steps and Gene Cluster Analysis in Producing Organisms

The biosynthesis of complex natural products like this compound is orchestrated by a precise set of enzymes whose genes are often physically co-located on the chromosome in Biosynthetic Gene Clusters (BGCs). This clustering facilitates the coordinated expression and regulation of the entire pathway. While the complete BGC for this compound in Caralluma tuberculata has not been fully characterized, analysis of related pathways in other medicinal plants provides a clear blueprint of the enzymatic machinery involved.

Key enzyme families implicated in pregnane glycoside biosynthesis include:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative tailoring of the steroid nucleus. They are responsible for the initial side-chain cleavage of cholesterol and the subsequent site-specific hydroxylations that decorate the pregnane core to create the Tuberogenin aglycone.

UDP-dependent Glycosyltransferases (UGTs): UGTs are the master builders of the carbohydrate chain. They catalyze the transfer of sugar moieties from activated nucleotide sugars to the aglycone and the growing oligosaccharide. The pathway requires multiple UGTs, each with distinct substrate specificity, to assemble the trisaccharide chain of this compound in the correct sequence and linkage.

Acyltransferases (ATs): These enzymes are responsible for adding acyl groups to the molecule. In the case of this compound's aglycone, an acyltransferase is required to catalyze the esterification of the C-12 hydroxyl group with a tigloyl group, which is derived from L-isoleucine metabolism.

Short-chain Dehydrogenases/Reductases (SDRs): This large family of enzymes catalyzes redox reactions. They are involved in converting hydroxyl groups to ketones (and vice versa) at various positions on the pregnane ring system during the formation of Tuberogenin.

The table below summarizes the key enzyme families and their proposed roles in the formation of this compound.

| Enzyme Family | Abbreviation | Proposed Function in Pathway | Example Reaction Step |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | CYP / P450 | Oxidative modification and cleavage of the steroid skeleton. | Cleavage of cholesterol side-chain to form pregnenolone; Hydroxylation of the pregnane core. |

| UDP-dependent Glycosyltransferase | UGT | Sequential attachment of sugar units to the aglycone. | Transfer of the first sugar to the C-3 hydroxyl of Tuberogenin; Elongation of the sugar chain. |

| Acyltransferase | AT | Attachment of acyl groups to the steroid core. | Esterification of the C-12 hydroxyl group with a tigloyl moiety. |

| Short-chain Dehydrogenase/Reductase | SDR | Redox transformations on the steroid nucleus. | Oxidation/reduction of hydroxyl and keto groups at various positions on the pregnane ring. |

Tracer Studies for Elucidating Metabolic Precursors

Tracer studies using isotopically labeled compounds are a powerful experimental tool for confirming proposed biosynthetic pathways. By feeding a plant or cell culture with a precursor enriched with a stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C) isotope, researchers can track the label's incorporation into the final product, thereby validating the precursor-product relationship.

For this compound, several tracer experiments could definitively map its metabolic origins:

Confirming the Sterol Precursor: Feeding experiments with ¹³C-labeled cholesterol administered to Caralluma cell suspension cultures would be a direct test. Subsequent isolation of this compound and analysis by Mass Spectrometry (MS) would show an increase in mass corresponding to the number of incorporated ¹³C atoms. Further analysis by ¹³C-NMR would confirm the specific positions of the labels, proving that the intact cholesterol skeleton is utilized.

Validating the MVA Pathway: Administration of [1-¹³C]-acetate or ¹³C-labeled mevalonate would test the origin of the isoprenoid backbone. Incorporation of the label into the this compound molecule would confirm the MVA pathway as the source of the IPP and DMAPP building blocks.

Identifying the Origin of the Acyl Moiety: The tigloyl group attached at C-12 is hypothesized to derive from the amino acid L-isoleucine. Feeding the producing organism with uniformly ¹³C-labeled L-isoleucine ([U-¹³C]-L-isoleucine) would test this. If the hypothesis is correct, the label would be found exclusively within the tigloyl moiety of the isolated this compound, a result readily verifiable by MS and NMR analysis.

The following table outlines potential tracer studies to validate the biosynthetic pathway of this compound.

| Labeled Precursor | Hypothesis Being Tested | Expected Outcome | Primary Analytical Method |

|---|---|---|---|

| [¹³C]-Cholesterol | Cholesterol is a direct precursor to the C21 aglycone. | Incorporation of ¹³C label into the steroidal core of this compound. | LC-MS, ¹³C-NMR |

| [¹³C]-Mevalonate | The MVA pathway provides the C5 units for the steroid backbone. | Distribution of ¹³C label throughout the steroid skeleton consistent with isoprenoid biosynthesis. | LC-MS, ¹³C-NMR |

| [U-¹³C]-L-Isoleucine | The amino acid L-isoleucine is the precursor to the C-12 tigloyl group. | Specific incorporation of ¹³C label only into the tigloyl side chain of this compound. | LC-MS, HSQC/HMBC NMR |

Total Synthesis and Chemical Modification of Caratuberside B

Strategies for the Total Synthesis of Complex Pregnane (B1235032) Glycosides

The total synthesis of pregnane glycosides is a formidable task due to the intricate stereochemistry of the steroid nucleus and the attached sugar moieties. researchgate.net The glycans, often composed of rare and deoxy sugars, add a layer of complexity to their assembly. researchgate.net

A critical hurdle in the synthesis of pregnane glycosides is the stereoselective formation of glycosidic linkages, particularly the β-linked 2-deoxy sugars. researchgate.netnih.gov The absence of a participating group at the C2 position of the sugar donor makes achieving high β-selectivity challenging, as the anomeric effect typically favors the formation of the α-glycoside. chemrxiv.org

Several strategies have been developed to address this challenge:

Neighboring Group Participation: The introduction of a participating group at a position other than C2 can influence the stereochemical outcome of the glycosylation. For instance, a 2-(diphenylphosphinoyl)acetyl (DPPA) group at the O6 position of a glycosyl donor has been shown to direct β-selectivity effectively, even with sterically hindered acceptors. chemrxiv.org This remote directing group is particularly useful for constructing the challenging 2-deoxy- and 2-azido-2-deoxy-β-glycosides. chemrxiv.org

Catalyst-Controlled Glycosylation: The choice of catalyst can play a pivotal role in directing the stereoselectivity. For example, palladium-mediated glycosylation has been utilized in the synthesis of complex oligosaccharides. nih.gov The mechanism involves the oxidative addition of an aryl iodide to palladium, which then coordinates with sulfur, leading to an SN2-like displacement by the nucleophile. nih.gov

Glycal-Based Methods: Glycals, cyclic enol ethers derived from sugars, serve as versatile donors in glycosylation reactions. A glycal-based approach has been reported for the synthesis of pregnane glycoside P57, where triphenylphosphine (B44618) hydrobromide (TPHB) was used as a promoter to achieve β-selective glycosylation. researchgate.net

The synthesis of the pentasaccharide of velutinoside A exemplifies a convergent strategy where a disaccharide was synthesized and then split into an acceptor and a donor for subsequent coupling, leading to a tetrasaccharide with good yield and selectivity. nih.gov

The construction of complex pregnane glycosides involves a series of key chemical transformations:

Glycosylation: This is the cornerstone of oligosaccharide synthesis. The choice of glycosyl donor, acceptor, and reaction conditions is critical for achieving the desired stereoselectivity and yield. As mentioned, methods utilizing remote directing groups and specific catalysts are at the forefront of stereoselective glycosylation. nih.govchemrxiv.org

Ring-Closing Metathesis: This powerful reaction has been employed in the de novo synthesis of sugars. For instance, a two-step process involving a palladium-mediated coupling of an alcohol and an alkoxy allene, followed by ring-closing metathesis, can generate the cyclic sugar structure. nih.gov

Functional Group Interconversions: The synthesis requires a multitude of functional group manipulations, including protection and deprotection of hydroxyl groups, oxidation, reduction, and the introduction of specific functionalities. For example, the synthesis of the landomycin E trisaccharide involved a sequence of Luche reduction, Myers allylic transposition, and dihydroxylation to afford the desired digitoxose (B191001) unit. nih.gov

A notable transformation in the synthesis of some natural products is the Pauson-Khand reaction, which can be used to construct cyclopentenone rings, a structural motif found in various complex molecules. chemistryviews.org

Semi-synthesis and Derivatization for Analog Generation

Semi-synthesis, or partial chemical synthesis, utilizes naturally occurring compounds as starting materials to produce novel derivatives. wikipedia.org This approach is often more efficient than total synthesis for creating analogs of complex molecules like Caratuberside B, as it bypasses the need to construct the intricate core structure from simple precursors. wikipedia.org

Starting from a readily available pregnane glycoside or its aglycone, various chemical modifications can be introduced to generate a library of analogs. These modifications can include:

Acylation and Esterification: Introducing different acyl or ester groups at the hydroxyl functionalities of the steroid or sugar moieties can modulate the compound's lipophilicity and biological activity.

Modification of the Steroid Core: Reactions such as oxidation, reduction, or epoxidation can be performed on the steroidal backbone to create structural diversity. For instance, novel pregnane derivatives have been synthesized from 16-dehydropregnenolone (B108158) acetate (B1210297), a degradation product of diosgenin. benthamdirect.com

Development of this compound Analogs and Derivatives

While specific information on the development of this compound analogs is limited in the provided search results, the principles of semi-synthesis and derivatization can be applied to generate a diverse range of related compounds. The goal of developing such analogs is to improve the parent compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.

The generation of analogs allows for the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its therapeutic effects. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Biological Activities and Molecular Mechanisms of Caratuberside B

Investigations of Biological Activities in In Vitro Models

In vitro studies provide a foundational understanding of a compound's biological effects at a cellular and molecular level. For Caratuberside B, these investigations have explored its impact on various cell lines and its interaction with specific enzymes.

Cellular Assays and Cell Line Studies (e.g., Cancer Cell Lines)

The cytotoxic potential of this compound against cancer cells has been a notable area of research. Studies have shown that this compound exhibits activity against several human cancer cell lines. Specifically, this compound demonstrated cytotoxicity against A375 (melanoma), L929 (fibrosarcoma), and HeLa (cervical cancer) cell lines. pensoft.net The half-maximal inhibitory concentrations (IC50) were determined to be 17.92 µM, 17.33 µM, and 15.56 µM for A375, L929, and HeLa cells, respectively. pensoft.net

In silico predictions have also suggested that this compound possesses antineoplastic properties, particularly for breast cancer, and may act as an apoptosis agonist. nih.gov These computational models provide a basis for further targeted cellular research.

Furthermore, studies on pregnane (B1235032) glycosides from Caralluma species, the class of compounds to which this compound belongs, have indicated antiadipogenesis activity in 3T3-L1 preadipocyte cell lines. researchgate.net This suggests a potential role for this compound in modulating fat cell differentiation and lipid accumulation.

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 17.92 | pensoft.net |

| L929 | Fibrosarcoma | 17.33 | pensoft.net |

| HeLa | Cervical Cancer | 15.56 | pensoft.net |

Enzyme Inhibition Assays (e.g., Caspases, Viral Proteases, Cyclooxygenase (COX))

A key mechanism through which this compound is thought to exert its anticancer effects is the induction of apoptosis, a form of programmed cell death. Central to this process are caspases, a family of protease enzymes. In silico studies have predicted that this compound has a high probability of stimulating the activity of Caspase-3 and Caspase-8. nih.govmdpi.com The predicted probability for this compound to be active as a stimulator for Caspase-3 was 0.773, and for Caspase-8, it was 0.691. mdpi.com These caspases are crucial initiators and executioners of the apoptotic cascade.

While specific studies on this compound's direct inhibition of viral proteases or cyclooxygenase (COX) enzymes are not prominent in the available literature, the anti-inflammatory properties attributed to Caralluma extracts suggest that compounds like this compound might play a role in modulating inflammatory pathways, which can involve enzymes such as COX. researchgate.net

Table 2: Predicted Caspase Stimulatory Activity of this compound (In Silico)

| Target Enzyme | Predicted Activity | Probability of Activity (Pa) | Reference |

| Caspase-3 | Stimulator | 0.773 | mdpi.com |

| Caspase-8 | Stimulator | 0.691 | mdpi.com |

Receptor Binding Studies

Direct evidence from receptor binding studies for this compound is limited in the current scientific literature. However, some patents related to taste modulation suggest that pregnane glycosides from Caralluma species, including this compound, could be investigated for their interaction with receptors, such as sweet taste receptors, through in vitro receptor binding assays. researchgate.net This remains an area for future exploration to understand the full spectrum of this compound's molecular interactions.

Exploration of Biological Activities in In Vivo Animal Models

While in vivo research specifically isolating the effects of this compound is not extensively documented, studies on extracts from Caralluma species, which contain this compound, provide valuable insights into its potential biological activities in a whole organism.

Preclinical Disease Models

Animal models have been utilized to study the therapeutic potential of Caralluma extracts in various diseases. For instance, in a rat model of arthritis induced by Complete Freund's Adjuvant, methanolic and aqueous extracts of Caralluma tuberculata demonstrated significant anti-arthritic effects. researchgate.netnih.gov These effects included reduced paw edema and restoration of hematological parameters. researchgate.netnih.gov

In preclinical models of diabetes, extracts from Caralluma tuberculata have been shown to possess anti-diabetic properties. researchgate.net Studies in alloxan-induced diabetic rabbits and streptozotocin-induced diabetic rats have indicated that these extracts can significantly lower blood glucose levels. nih.govresearchgate.net

Furthermore, the appetite-suppressing effects of pregnane glycosides have been investigated in animal models. Research on pregnane glycosides from swamp milkweed, a different plant source, showed a reduction in food intake in rodents. nih.gov This effect was linked to the stimulation of the melanocortin pathway in the brain, suggesting a central mechanism for appetite control. nih.gov

Biomarker Identification and Measurement in Animal Studies

In conjunction with preclinical disease models, researchers have identified and measured various biomarkers to understand the mechanisms of action of Caralluma extracts. In the anti-arthritic studies, a significant downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) was observed in rats treated with Caralluma tuberculata extracts. researchgate.netnih.gov There was also a notable upregulation of anti-inflammatory cytokines like IL-4 and IL-10. researchgate.net Furthermore, the extracts were found to restore the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. researchgate.netnih.gov

In the context of appetite regulation, studies on related pregnane glycosides have pointed to changes in neuropeptides and brain-derived neurotrophic factor (BDNF) as key biomarkers. nih.gov The appetite-suppressing effects were associated with a decrease in the satiety peptide agouti-related protein and an increase in the secretion of BDNF in the hypothalamus. nih.gov

Elucidation of Cellular Targets and Signaling Pathways

This compound, a pregnane glycoside, has demonstrated a range of biological activities, influencing cellular processes through the modulation of specific signaling pathways and interactions with key cellular targets. smolecule.com

Apoptosis Induction Pathways (e.g., Caspase-mediated)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. This compound has been shown to induce apoptosis through caspase-dependent pathways. Caspases are a family of proteases that, once activated, orchestrate the systematic dismantling of the cell. wikipedia.org

In silico studies have explored the interaction of this compound with key apoptosis-related proteins. These studies have identified caspases, particularly Caspase-3 and Caspase-8, as potential targets. researchgate.net The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. wikipedia.org Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. wikipedia.organtibodiesinc.com

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as TNF-α, to their corresponding cell surface receptors. wikipedia.org This leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases like Caspase-8. wikipedia.org The intrinsic pathway, on the other hand, is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates Caspase-9, ultimately leading to the activation of Caspase-3. wikipedia.organtibodiesinc.com Research suggests that this compound may influence these caspase cascades to induce apoptosis. researchgate.netscribd.com

Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). frontiersin.org The progression through these phases is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). frontiersin.org

This compound has been observed to modulate the cell cycle, a mechanism that contributes to its biological effects. researchgate.net The modulation of the cell cycle can lead to cell cycle arrest at specific checkpoints, preventing the proliferation of abnormal cells. For instance, some therapeutic agents can induce a G1 phase arrest, which is a common mechanism to halt cell proliferation. plos.org While the precise molecular mechanisms of how this compound affects the expression and activity of key cell cycle regulators like cyclins and CDKs are still under investigation, its ability to influence cell cycle progression is a significant aspect of its biological activity. researchgate.netmrc.ac.uk

Modulation of Specific Signaling Cascades (e.g., PI3K-Akt, TNF, MAPK)

This compound has been implicated in the modulation of several key signaling cascades that are crucial for cell survival, proliferation, and inflammation. These include the PI3K-Akt, TNF (Tumor Necrosis Factor), and MAPK (Mitogen-Activated Protein Kinase) pathways.

The PI3K-Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is common in many diseases. The potential for this compound to modulate this pathway suggests it could influence these fundamental cellular processes.

The TNF signaling pathway plays a critical role in inflammation and apoptosis. wikipedia.org TNF-α, a key cytokine in this pathway, can trigger a signaling cascade that leads to either cell survival or apoptosis, depending on the cellular context. mdpi.com By modulating TNF signaling, this compound could potentially influence inflammatory responses and cell fate decisions. researchgate.net

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the cell nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com The MAPK family includes several key kinases such as ERK, JNK, and p38 MAPK. mdpi.com The modulation of this pathway by this compound could have significant implications for its biological effects.

Protein-Ligand Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method provides valuable insights into the binding affinity and interaction patterns at the atomic level. nih.govmdpi.com

In silico molecular docking studies have been employed to investigate the interaction between this compound and various protein targets. researchgate.net These studies have been instrumental in identifying potential molecular targets and elucidating the structural basis for its biological activities. For instance, docking studies have predicted the binding of this compound to the active sites of enzymes like Caspase-3 and Caspase-8, suggesting a direct interaction that could modulate their activity. researchgate.netijarst.in The binding affinity, often expressed as binding free energy, indicates the strength of the interaction. mdpi.com These computational approaches help to rationalize the observed biological effects and guide further experimental validation. researchgate.net

Table 1: Predicted Binding Affinities of this compound with Apoptotic Proteins

| Target Protein | Predicted Binding Free Energy (kcal/mol) |

| Caspase 3 | -7.9 |

| Caspase 8 | -6.3 |

Data derived from in silico molecular docking studies. researchgate.net

Comparative Biological Activity with Related Pregnane Glycosides

This compound belongs to the family of pregnane glycosides, which are a class of steroid glycosides found in various plant species, including those of the Caralluma genus. smolecule.compensoft.netgoogle.com Several other pregnane glycosides have been isolated from these plants, and their biological activities have been investigated.

A comparative analysis of the biological activities of this compound with other related pregnane glycosides reveals both similarities and differences, which are often attributed to variations in their chemical structures, such as the number and type of sugar moieties attached to the pregnane core. mdpi.com For example, studies on other pregnane glycosides have also reported cytotoxic and anti-inflammatory activities. pensoft.netontosight.ai However, the specific potency and spectrum of activity can vary among different glycosides. mdpi.com This structure-activity relationship is a key area of research in the development of new therapeutic agents from natural products. mdpi.com

Structure Activity Relationship Sar Studies of Caratuberside B and Its Analogs

Identification of Key Structural Features for Biological Activity

Caratuberside B is a complex steroid glycoside, characterized by a pregnane-type aglycone and a carbohydrate chain attached at the C-3 position. ontosight.ai Its biological activity, and that of its analogs, is intimately linked to specific structural motifs within both the steroid core and the sugar moieties. The pregnane (B1235032) glycoside structure is widely recognized as the key driver for the appetite-suppressant effects observed in plants from the Caralluma and Hoodia genera. sphinxsai.comnih.gov

Analysis of various pregnane glycosides isolated from Caralluma species allows for the deduction of preliminary SAR principles for different biological activities. For instance, a study on pregnane glycosides from Caralluma quadrangula with antibiofilm activity against multidrug-resistant pathogens revealed critical roles for the sugar moieties. mdpi.com The research suggested that:

A lower number of sugar units at the C-3 position of the steroid aglycone enhances activity.

For glycosides with two sugar moieties at C-3, the absence of an additional sugar at C-20 leads to higher activity.

These findings highlight that the nature and length of the glycosidic chain are crucial determinants of biological potency. Acylation of the sugar residues and modifications on the steroid skeleton, such as hydroxylation or the presence of ester groups, are also known to significantly influence the pharmacological profile of these compounds, as seen in various acylated pregnane glycosides from Caralluma tuberculata tested for antiparasitic activity. nih.gov

The table below compares the structures of this compound with some of its known analogs from the Caralluma genus, illustrating the structural diversity that forms the basis for SAR analysis.

| Compound Name | Aglycone Core | Sugar Moiety at C-3 | Other Substituents | Reported Biological Activity |

| This compound | Pregnane | β-D-galactopyranosyl-(1→4)-3-O-methyl-6-deoxy-β-D-galactopyranoside | 14β, 20-dihydroxy | Appetite suppression (inferred) sphinxsai.com |

| Russelioside B | Calogenin | β-D-glucopyranosyl-(1→4)-β-D-(3-O-methyl-6-deoxy)-galactopyranoside | 20-O-β-D-glucopyranosyl | Anti-diabetic, Anti-obesity researchgate.net |

| Quadranguloside A | Boucerin | β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranoside | 12β-O-benzoyl, 20S-O-tigloyl | Not specified rsc.org |

| Caretroside A | Pregnane | β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-β-D-(3-O-methyl-6-deoxy)-galactopyranoside | 8β,14β-dihydroxy, 12β-benzoyloxy, 20-isovaleroyloxy | Not specified nih.gov |

This table is generated based on available data and may not be exhaustive.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the connection between the chemical structure and biological activity. nih.gov These models translate molecular structures into numerical descriptors and use statistical methods to build a mathematical equation that can predict the activity of novel compounds. science.gov

While specific QSAR models for this compound have not been reported in the literature, studies on analogous steroid glycosides, such as cardiac glycosides, demonstrate the power of this approach. For example, a three-dimensional QSAR (3D-QSAR) study was conducted on 47 cardiotonic steroids to model their inhibition of the Na+,K+-ATPase enzyme, a key mechanism in their anticancer effects. researchgate.net Using Comparative Molecular Field Analysis (CoMFA), the study developed a robust predictive model, identifying the key steric and electrostatic fields of the steroid structure that are critical for inhibitory activity. researchgate.net

The development of a typical QSAR model involves several key steps:

Data Set Preparation : A series of structurally related compounds (a training set) with experimentally determined biological activities is compiled.

Descriptor Calculation : Various physicochemical, topological, and 3D properties (molecular descriptors) are calculated for each molecule.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the descriptors to the activity. phmethods.net

Validation : The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation, q²) and external validation techniques (using a separate test set of compounds). phmethods.net

A reliable QSAR model for this compound and its analogs could accelerate the discovery of new derivatives with enhanced appetite-suppressing or other therapeutic activities by prioritizing the synthesis of the most promising candidates.

Computational Approaches in SAR Analysis

Modern SAR analysis heavily relies on computational tools to process vast amounts of chemical data and to visualize molecule-target interactions, providing insights that are often inaccessible through experimental methods alone. nih.gov

Cheminformatics employs computer-based methods to analyze chemical information. A core component of this is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts (e.g., number of hydrogen bond donors) to complex 3D properties derived from the molecule's conformation.

In the context of steroid glycosides, relevant descriptors for QSAR and SAR analysis might include:

Constitutional Descriptors : Molecular weight, atom counts.

Topological Descriptors : Indices describing molecular branching and connectivity.

Physicochemical Descriptors : LogP (lipophilicity), molar refractivity. nih.gov

3D Descriptors : Molecular shape, surface area, and volume.

Quantum Chemical Descriptors : Dipole moment, orbital energies (HOMO/LUMO), partial atomic charges.

These descriptors form the basis for building QSAR models and for similarity searching in chemical databases to find novel analogs. phmethods.net

Machine learning (ML) algorithms are increasingly used to uncover complex, non-linear relationships within SAR data. nih.gov Unlike traditional linear regression, ML can handle large and complex datasets to generate highly predictive models.

Common ML methods applied in SAR include:

Multiple Linear Regression (MLR) : A statistical method for modeling the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). phmethods.net

Principal Component Regression (PCR) and Partial Least Squares (PLS) : These methods are particularly useful when descriptors are numerous and highly correlated. They reduce the dimensionality of the data before performing regression. phmethods.net

Support Vector Machines (SVM) : A powerful classification and regression method that can find complex non-linear boundaries between active and inactive compounds.

Neural Networks (NN) : Computational models inspired by the structure of the human brain, capable of learning highly intricate patterns in data.

The application of these ML techniques to a dataset of this compound analogs could lead to the development of highly accurate predictive models, guiding future drug design efforts.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. researchgate.net It serves as a 3D template for designing or discovering new ligands.

A pharmacophore model can be generated in two main ways:

Ligand-Based Modeling : When the 3D structure of the target is unknown, a model is built by superimposing a set of active molecules and extracting their common chemical features. researchgate.net

Structure-Based Modeling : If the target's 3D structure is available (e.g., from X-ray crystallography), the model is derived from the key interactions observed between the target and a bound ligand. researchgate.net

For this compound and its appetite-suppressant analogs, research suggests that their activity may be mediated through the hypothalamic melanocortin pathway. nih.govscience.gov A ligand-based pharmacophore model could be developed based on the structures of active pregnane glycosides like this compound and the well-known appetite suppressant P57 from Hoodia gordonii.

A hypothetical pharmacophore for this activity might include:

A rigid hydrophobic core (the steroid backbone).

One or more hydrogen bond acceptor/donor sites (from hydroxyl groups on the steroid and sugars).

Specific spatial arrangements of bulky or flexible groups (the sugar chain).

Such a model, once validated, becomes a powerful tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to possess the desired appetite-suppressant activity. This approach significantly streamlines the initial stages of drug discovery. researchgate.net

Analytical Techniques for Research and Quantification of Caratuberside B

Chromatographic Quantification Methods

Chromatographic techniques are fundamental in the separation and quantification of Caratuberside B from complex mixtures. These methods offer high resolution and sensitivity, making them suitable for detailed chemical analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pregnane (B1235032) glycosides like this compound. The technique's versatility is enhanced by the use of various detectors, with the Diode Array Detector (DAD) being particularly common due to its ability to provide spectral information across a range of wavelengths.

For the analysis of compounds structurally similar to this compound, reversed-phase columns, such as C18, are frequently employed. The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), often with the addition of formic acid to improve peak shape. The detection wavelength is generally set based on the UV absorbance of the analytes. While a specific HPLC-DAD method for this compound is not extensively detailed in the available literature, methods for other pregnane glycosides from Caralluma species provide a strong basis for its quantification. researchgate.netnih.gov For instance, a study on Caralluma tuberculata utilized HPLC-DAD for the quantification of various polyphenols, demonstrating the technique's applicability to this plant genus. nih.gov

A typical HPLC system for the analysis of this compound would include a C18 column with a gradient of acetonitrile and water. shimadzu.com.cn The flow rate and column temperature would be optimized to achieve the best separation. nih.gov

Table 1: Illustrative HPLC-DAD Parameters for Pregnane Glycoside Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | Diode Array Detector (DAD) |

| Wavelength | ~220 nm |

This table presents a generalized set of parameters based on methods for related compounds and may require optimization for this compound.

Validation of the HPLC method is a critical step to ensure its accuracy and reliability. This involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of this compound, especially in complex biological matrices. This technique combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.

In LC-MS/MS analysis of pregnane glycosides, electrospray ionization (ESI) is a commonly used ionization source. nih.gov The mass spectrometer can be operated in both positive and negative ion modes to achieve the best sensitivity for the target analyte. For pregnane glycosides, predominant [M+Na]+ ions are often observed in the mass spectra, which can be used to determine their molecular masses. nih.gov Fragmentation of these ions provides valuable structural information. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Pregnane Glycoside Analysis

| Parameter | Value |

| Chromatography | Reversed-phase HPLC (as in 8.1.1) |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive or Negative |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion | [M+H]+ or [M+Na]+ |

| Product Ions | Optimized for this compound |

| Collision Energy | Optimized for fragmentation |

This table outlines typical parameters that would be optimized for a specific this compound assay.

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Since this compound is a large, non-volatile glycoside, it cannot be directly analyzed by GC. However, it is possible to analyze its aglycone (the non-sugar part) after chemical derivatization to increase its volatility.

For related steroidal sapogenins like sarsasapogenin, GC methods have been developed that involve an initial hydrolysis step to cleave the sugar moieties, followed by derivatization of the resulting aglycone. nih.govacademicjournals.org A common derivatization technique is acetylation. academicjournals.org The derivatized analyte can then be separated on a capillary GC column and detected by a Flame Ionization Detector (FID).

Table 3: Example GC-FID Conditions for the Analysis of a Derivatized Steroidal Aglycone

| Parameter | Value |

| Derivatization | Acetylation |

| Column | HP-1 or similar non-polar capillary column |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | ~270 °C |

| Oven Temperature | Programmed for optimal separation |

| Detector | Flame Ionization Detector (FID) |

These conditions are based on the analysis of a related compound and would require significant adaptation for the aglycone of this compound.

It is important to note that this approach would not quantify this compound directly but rather its steroidal core. The process of hydrolysis and derivatization also introduces potential for incomplete reactions and side products, which must be carefully controlled and validated.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing compounds like this compound. mdpi.com These techniques provide both separation and structural identification capabilities in a single analysis. For a steroid saponin (B1150181) such as this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of steroid saponins (B1172615). researchgate.net It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the sensitive and specific detection of mass spectrometry.

Separation: A reversed-phase C18 column is typically employed for the separation of saponins. The mobile phase usually consists of a gradient mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile or methanol (B129727). This allows for the effective separation of this compound from other structurally similar saponins and matrix components in a sample. nih.gov

Detection and Identification: Electrospray ionization (ESI) is a common ionization source for saponins as it is a soft ionization technique that typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+, providing molecular weight information. researchgate.net Tandem mass spectrometry (MS/MS) is then used for structural elucidation. By inducing fragmentation of the parent ion, characteristic fragmentation patterns can be observed. For this compound, this would involve the cleavage of glycosidic bonds, allowing for the determination of the sugar sequence and the identification of the aglycone moiety. researchgate.net

A hypothetical LC-MS/MS fragmentation data for a compound structurally similar to this compound is presented in Table 1.

Table 1: Illustrative LC-MS/MS Fragmentation Data for a Steroid Saponin

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

|---|---|---|

| 659.4 [M+H]+ | 497.3 | Loss of a hexose (B10828440) unit (162 Da) |

| 335.2 | Loss of two hexose units (324 Da) |

This table is for illustrative purposes and represents typical fragmentation of a steroid saponin, not specific experimental data for this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the unique advantage of providing detailed structural information, including stereochemistry, of the analyte post-separation. While less sensitive than LC-MS, LC-NMR is a powerful tool for the unambiguous identification of novel saponins or for confirming the structure of known compounds like this compound in a complex mixture. springernature.com

Method Development and Validation for Research Applications

For the reliable quantification of this compound in research applications, such as in plant extracts or biological matrices, the development and validation of an analytical method are crucial. This is typically achieved using HPLC with UV or MS detection. medigraphic.com

Method Development involves the optimization of chromatographic conditions to achieve a desired separation. Key parameters that are optimized include:

Column: Selection of the appropriate stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase: Optimization of the solvent composition (e.g., water, acetonitrile, methanol) and gradient elution program to ensure good resolution of this compound from interfering peaks. nih.gov

Flow Rate and Temperature: Adjusting the flow rate and column temperature to improve peak shape and reduce analysis time.

Detector Settings: For UV detection, the wavelength of maximum absorbance for this compound would be determined. For MS detection, ionization and fragmentation parameters are optimized for maximum sensitivity and specificity.

Method Validation is performed to ensure that the developed analytical method is suitable for its intended purpose. fda.gov The validation process involves evaluating several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. fda.gov

Table 2: Typical Parameters for Validation of an HPLC Method for a Steroid Saponin

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for a Steroid Saponin Assay |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the range of 1-100 µg/mL with r² = 0.9995 |

| Accuracy | Recovery of 98-102% | Mean recovery of 99.5% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | RSD = 0.8% for six replicate injections |

| Precision (Intermediate) | RSD ≤ 3% | RSD = 1.5% for analyses on different days |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |

| Specificity | No interfering peaks at the retention time of the analyte | The method is specific for the analyte in the presence of matrix components. |

This table presents illustrative data for a validated HPLC method for a steroid saponin and does not represent specific experimental results for this compound.

The development of a robust and validated analytical method is a prerequisite for accurate and precise quantification of this compound in various research contexts, ensuring the reliability of scientific findings.

Future Perspectives and Research Gaps for Caratuberside B

Unexplored Biological Activities and Therapeutic Potential

The known biological context for Caratuberside B is primarily its classification as a pregnane (B1235032) glycoside, a class of compounds linked to the appetite-suppressant effects of Caralluma fimbriata. sphinxsai.comgoogle.comresearchgate.netresearchgate.net However, the specific contribution of this compound to this effect has not been isolated and studied. The vast majority of its potential bioactivities remain unexplored.

A pivotal area for future research lies in validating preliminary computational predictions. An in silico study investigating the apoptogenic (apoptosis-inducing) potential of various triterpenoids predicted that this compound could be an effective stimulator of apoptosis through interactions with key mediator proteins. nih.gov Specifically, the study used molecular docking to forecast the binding affinity of this compound to caspase-3 and caspase-8, enzymes crucial to the intrinsic and extrinsic apoptotic pathways, respectively. nih.gov These findings suggest a therapeutic potential in oncology that is yet to be explored through experimental assays.

Future research should prioritize:

In vitro screening: Testing this compound against a wide range of cancer cell lines to validate the in silico predictions of its pro-apoptotic effects.

Target identification: Moving beyond caspases to identify other potential molecular targets through techniques like thermal proteome profiling or chemical proteomics.

Broader pharmacological profiling: Screening for other activities, such as anti-inflammatory, neuroprotective, or metabolic effects, given the diverse activities of other pregnane glycosides.

| Target Protein | Predicted Activity | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Caspase-3 | Apoptosis Stimulation | -7.9 | Glu123, Gly122, Tyr204 |

| Caspase-8 | Apoptosis Stimulation | -6.3 | Thr149, Pro415, His317 |

Advanced Biosynthetic Engineering and Sustainable Production Research

Currently, there is no published research on the biosynthetic pathway of this compound in Caralluma fimbriata. The enzymes responsible for its formation—from the core pregnane steroid structure to the specific glycosylation steps—are completely unknown. This knowledge gap is a major barrier to its sustainable production and further study, as isolation from the plant source is often low-yielding and impractical for large-scale supply.

Future research in this domain should focus on:

Pathway Elucidation: Utilizing transcriptomics and genomics on Caralluma fimbriata to identify candidate genes for sterol biosynthesis and glycosyltransferases.

Heterologous Expression: Reconstructing the biosynthetic pathway in a microbial host like Saccharomyces cerevisiae or Escherichia coli. This would enable a sustainable and scalable production platform, independent of plant cultivation.

Enzymatic Modification: Identifying and engineering the specific glycosyltransferases involved in its biosynthesis could allow for the creation of novel analogues with potentially improved properties.

Novel Synthetic Strategies for Enhanced Biological Activity

The chemical synthesis of this compound has not been reported. Its complex steroidal core and intricate oligosaccharide chain present a significant synthetic challenge. The absence of a synthetic route precludes any structure-activity relationship (SAR) studies, which are essential for optimizing a compound for therapeutic use.

Key research objectives for the future include:

Total Synthesis: Developing the first total synthesis of this compound to confirm its structure and provide a renewable source for biological testing.

Analogue Synthesis: Creating a library of this compound derivatives by modifying the glycosidic moiety or the pregnane scaffold. This would allow for systematic SAR studies to identify the key structural features responsible for its predicted apoptotic activity.

Development of Prodrugs: Designing and synthesizing prodrugs of this compound to improve its pharmacokinetic properties, such as solubility and bioavailability, which are common challenges for complex natural products.

Integration of Omics Technologies in Mechanistic Studies

The mechanism of action for this compound is entirely speculative. Beyond the general hypothesis that pregnane glycosides may influence hypothalamic signaling for appetite suppression and the computational prediction of caspase binding, no mechanistic studies have been performed. sphinxsai.comresearchgate.netnih.gov Omics technologies offer a powerful, unbiased approach to unraveling how this molecule functions at a systemic level.

Future mechanistic studies should integrate:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cancer cells treated with this compound, providing insights into the cellular pathways it modulates to induce apoptosis.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help pinpoint the direct molecular targets and downstream signaling cascades affected by the compound.

Metabolomics: To understand how this compound alters cellular metabolism, particularly in cancer cells, which often exhibit unique metabolic profiles.

Collaborative Research Opportunities and Data Sharing Initiatives

The significant knowledge gaps surrounding this compound—from basic biology to biosynthesis and synthesis—cannot be efficiently addressed by isolated research groups. Progress will require a multidisciplinary and collaborative approach. Currently, no specific consortia or data-sharing platforms exist for this compound research.

Establishing future initiatives is critical. Opportunities include:

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to evaluate the bioactivity of Caratuberside B?

- Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity screening using MTT assays) to establish baseline activity. Prioritize dose-response studies to determine IC₅₀ values. Include positive and negative controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times to assess variability. Use the P-E/I-C-O framework to define variables:

- Population : Target cell lines (e.g., cancer vs. non-cancer).

- Exposure : this compound concentration ranges.

- Comparison : Solvent controls or reference compounds.

- Outcome : Quantified cell viability or apoptosis markers .

Q. What are the key steps to ensure reproducibility in this compound isolation and purification?

- Methodological Answer : Document extraction protocols (e.g., solvent ratios, chromatography columns) in detail, adhering to IUPAC guidelines for compound characterization. For novel isolates, provide:

- HPLC/LC-MS chromatograms with retention times.

- NMR data (¹H, ¹³C, DEPT, HSQC) for structural elucidation.

- Purity assessments (≥95% by area normalization).

- Cross-reference spectral data with published analogs (e.g., tubuvaline derivatives) to confirm novelty .

Q. How can researchers address solubility challenges during in vitro testing of this compound?

- Methodological Answer : Optimize solvent systems (e.g., DMSO for stock solutions, diluted in culture media with ≤0.1% final concentration). Validate solubility via dynamic light scattering (DLS) or nephelometry. For insoluble compounds, consider:

- Prodrug synthesis (e.g., esterification of hydroxyl groups).

- Nanoparticle encapsulation (e.g., PLGA-based carriers).

- Include stability tests under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Conduct multi-omics integration (transcriptomics, proteomics, metabolomics) to identify convergent pathways. Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate target genes. Compare results across independent labs using standardized protocols (e.g., ARRIVE guidelines for preclinical studies). For conflicting bioactivity data, re-evaluate:

- Dose-response consistency (e.g., bell-shaped curves indicating off-target effects).

- Batch-to-batch variability in compound purity.

- Assay interference (e.g., fluorescence quenching in viability assays) .

Q. What strategies optimize the structural modification of this compound to enhance target specificity?

- Methodological Answer : Apply structure-activity relationship (SAR) studies with systematic substitutions (e.g., acetylation, glycosylation). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to hypothesized targets (e.g., tubulin). Validate modifications via:

- Pharmacophore modeling to retain critical functional groups.

- ADMET profiling (e.g., hepatic microsomal stability, Caco-2 permeability).

- In vivo efficacy testing in xenograft models with pharmacokinetic (PK) analysis .

Q. How can researchers validate the ecological relevance of this compound in its natural source organism?

- Methodological Answer : Combine transcriptomic analysis of the producing organism (e.g., marine sponge) with gene cluster mining (antiSMASH) to identify biosynthetic pathways. Perform ecological niche modeling to correlate compound production with environmental stressors (e.g., pH, predation). Use metabolomic footprinting to assess allelopathic interactions .

Data Management & Ethical Considerations

Q. What frameworks ensure ethical rigor in studies involving this compound’s potential therapeutic applications?

- Methodological Answer : Adhere to FINER criteria for research design:

- Feasible : Secure institutional approval for animal/human cell use (e.g., IRB/IACUC).

- Interesting : Align with gaps in oncology or antimicrobial resistance.

- Novel : Compare mechanisms to existing tubulin inhibitors (e.g., paclitaxel).

- Ethical : Disclose conflicts of interest (e.g., patent filings).

- Relevant : Link findings to unmet clinical needs .

Q. How should researchers manage and share complex datasets on this compound’s pharmacokinetics?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories (e.g., ChEMBL, MetaboLights).

- Annotate metadata with ISA-Tab standards (experimental conditions, instrument parameters).

- Validate computational models via cross-platform tools (e.g., KNIME, Galaxy).

- Publish supplementary tables with kinetic parameters (e.g., Cₘₐₓ, t₁/₂, AUC) .

Conflict Resolution & Peer Review

Q. How to address peer review critiques about insufficient evidence for this compound’s novel target?

- Methodological Answer : Perform target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling). Include orthogonal validation (e.g., SPR for binding kinetics, RNAi for phenotypic rescue). Revise manuscripts to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.